3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole
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Overview
Description
3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole: is a chemical compound with the molecular formula C₉H₄Br₃N₃O₂ and a molecular weight of 425.859 g/mol . This compound is characterized by the presence of three bromine atoms and a nitrophenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole typically involves the bromination of 1-(4-nitrophenyl)-1H-pyrazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 3,4,5-tribromo-1-(4-aminophenyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition. Its unique structure allows it to act as a probe in various biological studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in studying enzyme kinetics and developing enzyme inhibitors. The bromine atoms and nitrophenyl group play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 3,4,5-tribromo-1-phenyl-1H-pyrazole
- 3,4,5-tribromo-1-(4-methylphenyl)-1H-pyrazole
- 3,4,5-tribromo-1-(4-chlorophenyl)-1H-pyrazole
Comparison: Compared to its analogs, 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
3,4,5-tribromo-1-(4-nitrophenyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br3N3O2/c10-7-8(11)13-14(9(7)12)5-1-3-6(4-2-5)15(16)17/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBWIMVHKGHUGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)Br)Br)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379106 |
Source
|
Record name | 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-29-2 |
Source
|
Record name | 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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